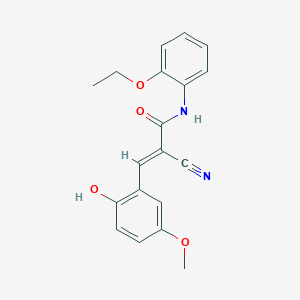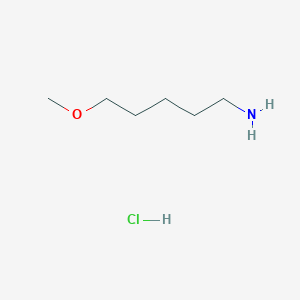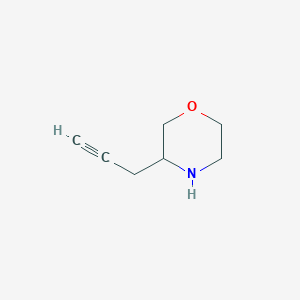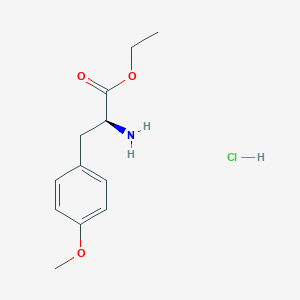![molecular formula C9H17NO2 B13562615 (2,7-Dioxaspiro[4.5]decan-3-YL)methanamine](/img/structure/B13562615.png)
(2,7-Dioxaspiro[4.5]decan-3-YL)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2,7-dioxaspiro[45]decan-3-yl}methanamine is a spiro compound characterized by a unique bicyclic structure containing both oxygen and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2,7-dioxaspiro[4One common method involves the reaction of a suitable diol with an amine under acidic conditions to form the spirocyclic intermediate, which is then further reacted to introduce the methanamine group .
Industrial Production Methods
Industrial production methods for {2,7-dioxaspiro[4.5]decan-3-yl}methanamine are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
{2,7-dioxaspiro[4.5]decan-3-yl}methanamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols .
Applications De Recherche Scientifique
{2,7-dioxaspiro[4.5]decan-3-yl}methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialized materials
Mécanisme D'action
The mechanism of action of {2,7-dioxaspiro[4.5]decan-3-yl}methanamine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
{1,4-dioxaspiro[4.5]decan-2-yl}methanamine: Similar spiro structure but different positioning of the oxygen atoms.
{1,7-dioxaspiro[4.5]decan-2-yl}methanamine: Another spiro compound with a different arrangement of the functional groups.
6,10-dioxaspiro[4.5]decane-7,9-dione: Contains a spiro structure with dioxaspiro groups.
Uniqueness
{2,7-dioxaspiro[4.5]decan-3-yl}methanamine is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various specialized applications in research and industry.
Propriétés
Formule moléculaire |
C9H17NO2 |
|---|---|
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
2,9-dioxaspiro[4.5]decan-3-ylmethanamine |
InChI |
InChI=1S/C9H17NO2/c10-5-8-4-9(7-12-8)2-1-3-11-6-9/h8H,1-7,10H2 |
Clé InChI |
UHFNHNBJTJAKEB-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC(OC2)CN)COC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-(4-bromophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13562558.png)
![3-(difluoromethyl)-1-methyl-N-[1-(3,4,5-trifluorophenyl)bicyclo[2.1.1]hexan-5-yl]-1H-pyrazole-4-carboxamide](/img/structure/B13562563.png)

![2-Amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B13562568.png)




![1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B13562594.png)
